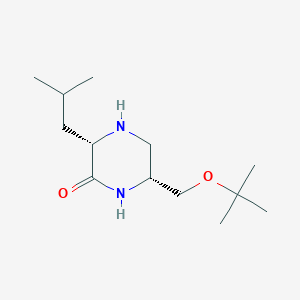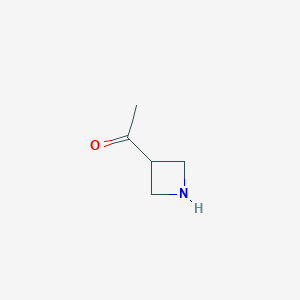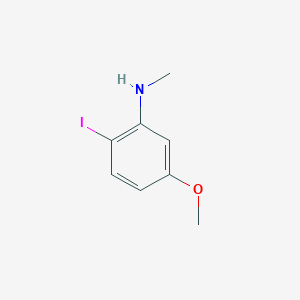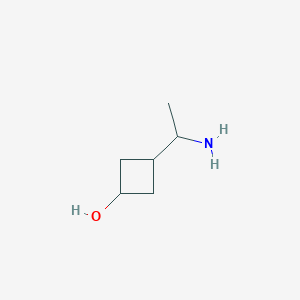
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is a synthetic organic compound belonging to the piperazine family This compound is characterized by its unique structure, which includes a tert-butoxymethyl group and an isobutyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of piperazine derivatives.
Introduction of the tert-Butoxymethyl Group: This step involves the alkylation of the piperazine ring with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxymethyl group.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through a nucleophilic substitution reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethyl or isobutyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isobutyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with modified alkyl groups.
Aplicaciones Científicas De Investigación
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,6R)-6-(methoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(ethoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(tert-butoxymethyl)-3-methylpiperazin-2-one
Uniqueness
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is unique due to the presence of both the tert-butoxymethyl and isobutyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other piperazine derivatives and contribute to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
(3S,6R)-6-[(2-methylpropan-2-yl)oxymethyl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)6-11-12(16)15-10(7-14-11)8-17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)/t10-,11+/m1/s1 |
Clave InChI |
NTELQFLENMDUOG-MNOVXSKESA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@H](CN1)COC(C)(C)C |
SMILES canónico |
CC(C)CC1C(=O)NC(CN1)COC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)


![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)




![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)
